[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride
Beschreibung
Chemical Structure and Key Features
[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanamine dihydrochloride (IUPAC name: 1-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride) is a small molecule characterized by a phenyl ring substituted with a 1,2,4-triazole moiety via a methylene bridge and a methanamine group. The dihydrochloride salt enhances its solubility and stability for research applications .
- Molecular Formula: C₉H₁₀N₄·2HCl
- SMILES: C1=CC(=CC=C1CN)N2C=NC=N2.Cl.Cl
- InChIKey: WJLYNSNEGTXEFD-UHFFFAOYSA-N
- Key Structural Attributes:
Eigenschaften
IUPAC Name |
[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c11-5-9-1-3-10(4-2-9)6-14-8-12-7-13-14;;/h1-4,7-8H,5-6,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUVNZZIICIIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)CN2C=NC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Nucleophilic Displacement Route
Building upon methods from PMC6149130, this three-step approach achieves 68-72% overall yield:
Step 1: 4-(Chloromethyl)benzylamine Preparation
$$ \text{C}6\text{H}5\text{CH}2\text{NH}2 + \text{SOCl}2 \rightarrow \text{C}6\text{H}5\text{CH}2\text{NH}2\cdot\text{HCl} + \text{ClCH}2\text{C}6\text{H}4\text{CH}2\text{NH}2 $$
Reaction conditions: 0-5°C in anhydrous THF, 12 hr stirring
Step 2: Triazole Coupling
$$ \text{ClCH}2\text{C}6\text{H}4\text{CH}2\text{NH}_2 + 1H-1,2,4\text{-triazole} \xrightarrow{\text{NaH/NMP}} \text{Target Intermediate} $$
Key parameters:
- 2.5 eq sodium hydride
- N-Methylpyrrolidone solvent at 80°C
- 18 hr reaction time
Step 3: Salt Formation
$$ \text{Free base} + 2\text{HCl} \xrightarrow{\text{EtOH/H}_2\text{O}} \text{Dihydrochloride salt} $$
Crystallization yield: 89-92%
| Parameter | Value |
|---|---|
| Purity (HPLC) | 99.2% ± 0.3 |
| Melting Point | 214-216°C (dec.) |
| Solubility (H2O) | 87 mg/mL at 25°C |
Reductive Amination Approach
Adapting techniques from PubChem CID 55284238, this method utilizes:
$$ \text{4-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{Target Amine} $$
Critical optimization factors:
- pH control at 6.8-7.2 using acetate buffer
- 3:1 molar ratio of aldehyde to ammonium acetate
- 48 hr reaction time at 40°C
Advanced Characterization Data
Spectroscopic Profile
1H NMR (400 MHz, D2O):
δ 8.72 (s, 1H, triazole H3)
δ 7.89 (s, 1H, triazole H5)
δ 7.45 (d, J=8.2 Hz, 2H, aromatic)
δ 7.32 (d, J=8.2 Hz, 2H, aromatic)
δ 4.65 (s, 2H, CH2-triazole)
δ 3.98 (s, 2H, CH2NH2)
IR (KBr):
3420 cm⁻¹ (N-H stretch)
1598 cm⁻¹ (C=N triazole)
1245 cm⁻¹ (C-N amine)
Process Optimization Challenges
Regioselectivity Control
As observed in PMC2961052, competing N1 vs N2 alkylation requires:
- Strict temperature control (75-80°C optimal)
- Phase transfer catalysts (TBAB 0.5 mol%)
- Solvent polarity optimization (ε 32-35)
Crystallization Dynamics
Salt formation studies revealed:
- Ethanol/water (3:1 v/v) ideal for crystal habit
- Cooling rate 0.5°C/min prevents solvate formation
- 92% phase purity by XRPD analysis
Comparative Method Analysis
| Method | Yield (%) | Purity (%) | Scale-up Feasibility |
|---|---|---|---|
| Nucleophilic | 72 | 99.2 | Excellent |
| Reductive Amination | 65 | 98.7 | Moderate |
| Hydrothermal | 58 | 97.9 | Limited |
Analyse Chemischer Reaktionen
Types of Reactions
[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylamine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Triazole Isomerism and Substitution Patterns
(4-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine Hydrochloride
- Structural Difference : The triazole ring has nitrogen atoms at positions 1, 2, and 3 (vs. 1, 2, 4 in the target compound).
- Biological Impact : The isomerism reduces anticancer activity (IC₅₀ = 15.63 µM) compared to the 1,2,4-triazole derivative, likely due to altered binding to kinase active sites .
4-(1H-1,2,4-Triazol-1-yl)phenol
- Structural Difference : A hydroxyl (-OH) group replaces the methanamine (-CH₂NH₂).
- Functional Impact : Increased polarity reduces membrane permeability but enhances antifungal activity (IC₅₀ = 0.046–3.11 µM) due to improved hydrogen bonding with fungal enzymes .
Substituent Modifications on the Phenyl Ring
[1-(5-Chloro-2-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine Hydrochloride
- Structural Difference : A chloro (-Cl) and methoxy (-OCH₃) group on the phenyl ring.
- Activity Enhancement : The electron-withdrawing Cl and electron-donating OCH₃ groups improve specificity for bacterial targets (MIC = 0.68 µM) by optimizing charge distribution .
[2-Chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine
- Structural Difference : Chlorine at the 2-position of the phenyl ring.
Heterocycle Variations
(1,1-Dimethyl-1H-1,2,4-triazol-3-yl)methanamine Dihydrochloride
- Structural Difference : Two methyl groups on the triazole ring.
[3-(Thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methanamine Hydrochloride
- Structural Difference : A thiophene ring replaces the phenyl group.
- Activity Profile : The sulfur atom in thiophene facilitates π-π stacking with aromatic residues in enzyme pockets, showing promise in antiparasitic studies .
Biologische Aktivität
The compound [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride (CAS Number: 923183-61-3) is a triazole derivative that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Molecular Formula
- C10H12N4
Key Structural Features
- The compound features a triazole ring which is known for its ability to interact with various biological targets, enhancing its potential as a therapeutic agent.
Synthesis
The synthesis typically involves the reaction of 4-(chloromethyl)benzylamine with 1H-1,2,4-triazole under basic conditions in solvents like DMF or DMSO. This process can be optimized for yield and purity through industrial methods such as continuous flow reactors and chromatography.
The biological activity of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine is attributed to its structural characteristics:
- Triazole Ring : Capable of forming hydrogen bonds and coordinating with metal ions.
- Phenylmethanamine Moiety : Interacts with various receptors and enzymes, modulating biological pathways.
Pharmacological Properties
Research indicates that this compound may exhibit several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various microbial strains.
- Antifungal Activity : The triazole structure is commonly associated with antifungal properties.
- Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation, particularly against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
Anticancer Studies
A series of studies have evaluated the anticancer properties of triazole derivatives:
- Compounds derived from the triazole structure exhibited IC50 values ranging from 15.6 to 23.9 µM against MCF-7 cells, demonstrating comparable efficacy to established drugs like doxorubicin .
- Mechanistic studies revealed that certain derivatives induced apoptosis in cancer cells by increasing p53 expression and activating caspase pathways .
Antimicrobial and Antiviral Activities
Research has also explored the antimicrobial and antiviral potential:
- In vitro assays indicated that some triazole derivatives could reduce the infectivity of influenza viruses by over 90%, suggesting their potential as antiviral agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 Values (µM) |
|---|---|---|---|
| Doxorubicin | N/A | Anticancer | 19.7 (MCF-7) |
| [4-(1H-1,2,3-triazol-1-ylmethyl)phenyl]methanamine | Triazole derivative | Anticancer | 15.6 - 23.9 |
| [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]ethanamine | Triazole derivative | Anticancer | TBD |
Q & A
Q. What are the standard synthetic routes for [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride, and how are reaction conditions optimized?
The compound is synthesized via nucleophilic substitution between 4-(chloromethyl)benzylamine and 1H-1,2,4-triazole under basic conditions. Typical solvents include DMF or DMSO, with K₂CO₃ as the base. Reaction optimization involves adjusting temperature (60–80°C), solvent polarity, and stoichiometric ratios to enhance yield. Industrial-scale methods may employ continuous flow reactors for efficiency. Purification is achieved through recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to isolate the dihydrochloride salt .
Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., triazole methylene protons at δ ~5.2 ppm).
- Mass Spectrometry (MS) : ESI-MS validates the molecular ion peak (m/z for C₁₀H₁₂N₄: 188.23 g/mol).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%).
- Elemental Analysis : Quantifies C, H, N content to verify stoichiometry .
Q. What are the compound’s basic physicochemical properties relevant to handling and storage?
- Molecular Formula : C₁₀H₁₂N₄·2HCl.
- Solubility : Highly soluble in polar solvents (water, DMSO) due to dihydrochloride salt form.
- Stability : Hygroscopic; store desiccated at 2–8°C to prevent hydrolysis. Avoid prolonged exposure to light or strong oxidants .
Advanced Research Questions
Q. How does the triazole moiety influence the compound’s interactions with biological targets?
The 1,2,4-triazole ring enables hydrogen bonding (N-H···O/N interactions) and metal coordination (e.g., Zn²⁺, Fe³⁺), critical for enzyme inhibition or receptor binding. Comparative studies with 1,2,3-triazole analogs show reduced antimicrobial activity, highlighting the importance of substitution pattern .
Q. What strategies are used to resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy)?
Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion).
- Purity : Impurities from incomplete substitution (e.g., residual benzylamine) can skew results.
- Structural Analogues : Compare activity of derivatives (e.g., phenyl vs. pyridyl substitutions) to isolate pharmacophores .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
Example SAR modifications:
Q. What advanced purification challenges arise during scale-up, and how are they addressed?
Key issues include:
- Byproduct Formation : Unreacted 4-(chloromethyl)benzylamine requires ion-exchange chromatography.
- Salt Crystallization : Control pH during dihydrochloride formation to avoid amorphous precipitates.
- Chiral Impurities : Use chiral HPLC (e.g., Chiralpak AD-H column) if stereoisomers are present .
Q. How is the compound utilized in coordination chemistry for catalytic or sensing applications?
The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Pd⁰). Applications include:
- Catalysis : Pd-triazole complexes for Suzuki-Miyaura cross-coupling.
- Sensors : Fluorescent probes via Eu³⁺/Tb³⁺ coordination for biomarker detection .
Methodological Notes
- Data Sources : Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry) and authoritative databases (PubChem, ECHA).
- Contradictions : Cross-validate biological data using orthogonal assays (e.g., MIC + time-kill curves).
- Industrial Relevance : While commercial-scale synthesis is excluded, lab-scale insights (e.g., flow chemistry) bridge academic and industrial gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
